

# Technical Guide: Synthesis and Characterization of 2-Chloro-4-ethenyl-6-methylpyridine

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## Compound of Interest

Compound Name: 2-Chloro-4-ethenyl-6-methylpyridine

Cat. No.: B13140475

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## Executive Summary

**2-Chloro-4-ethenyl-6-methylpyridine** (CAS: 1824391-47-0), often referred to as 2-chloro-6-methyl-4-vinylpyridine, is a critical heterocyclic building block in medicinal chemistry and materials science. Its structural uniqueness lies in the 4-vinyl "warhead"—a Michael acceptor capable of covalent inhibition (cysteine targeting) or polymerization—flanked by a 2-chloro handle for further cross-coupling and a 6-methyl group that modulates steric and electronic properties.

This guide details the high-fidelity synthesis of this compound via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura), prioritizing regioselectivity and scalability over classical condensation methods. It targets researchers requiring >98% purity for drug discovery applications.

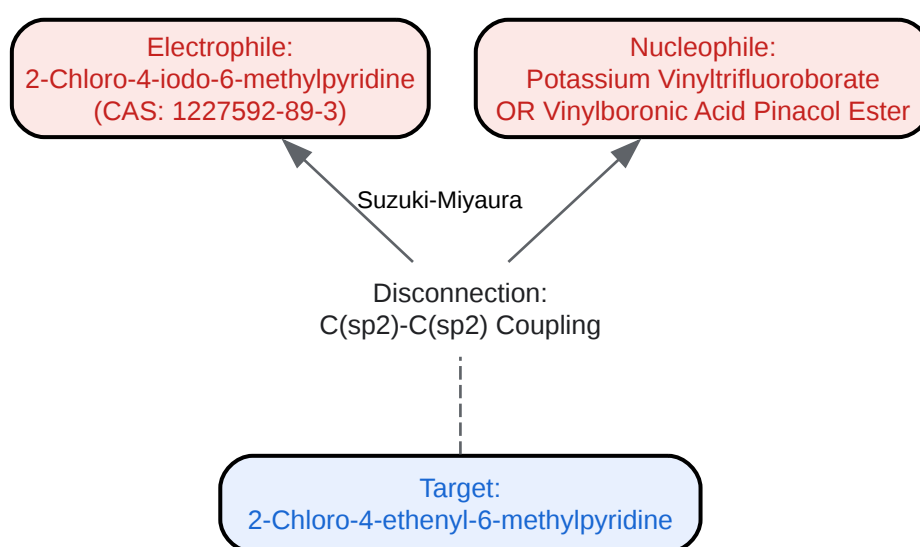
## Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C4-vinyl bond. Classical methods involving the condensation of 2-chloro-4,6-dimethylpyridine with formaldehyde followed by

dehydration often suffer from poor regioselectivity (reactivity competition between C4-Me and C6-Me).

Therefore, the Suzuki-Miyaura coupling utilizing 2-chloro-4-iodo-6-methylpyridine is the superior route. The C4-Iodo position is significantly more reactive toward oxidative addition than the C2-Chloro position, allowing for exclusive installation of the vinyl group at C4 without compromising the C2-Cl handle.

## Visualization: Retrosynthetic Tree



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Figure 1: Retrosynthetic disconnection prioritizing the chemoselective C4-functionalization.

## Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of **2-Chloro-4-ethenyl-6-methylpyridine** from 2-chloro-4-iodo-6-methylpyridine.

### Reaction Scheme

### Materials & Reagents Table

Reagent	Equiv.	MW ( g/mol )	Role
2-Chloro-4-iodo-6-methylpyridine	1.0	253.47	Limiting Reagent
Potassium vinyltrifluoroborate	1.2	133.95	Vinyl Source (Stable)
Pd(dppf)Cl <sub>2</sub> · CH <sub>2</sub> Cl <sub>2</sub>	0.05	816.64	Catalyst
Cesium Carbonate (Cs <sub>2</sub> CO <sub>3</sub> )	3.0	325.82	Base
1,4-Dioxane / Water (4:1)	-	-	Solvent System

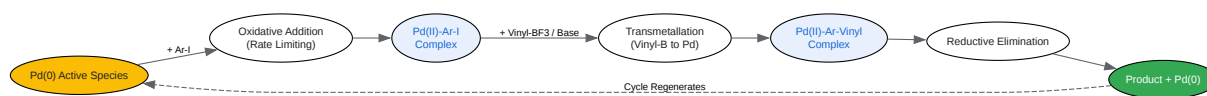
Note: Potassium vinyltrifluoroborate is preferred over vinylboronic acid pinacol ester due to higher stability and easier removal of boron byproducts.

## Step-by-Step Methodology

- Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
- Reagent Loading: Charge the flask with:
  - 2-Chloro-4-iodo-6-methylpyridine (1.0 mmol, 253 mg)
  - Potassium vinyltrifluoroborate (1.2 mmol, 161 mg)
  - Cs<sub>2</sub>CO<sub>3</sub> (3.0 mmol, 977 mg)
  - Pd(dppf)Cl<sub>2</sub> (0.05 mmol, 41 mg)
- Solvent Addition & Degassing: Add 1,4-Dioxane (8 mL) and deionized Water (2 mL). Critical: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).
- Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

- Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide ( $R_f \sim 0.6$ ) should disappear, replaced by the vinyl product ( $R_f \sim 0.5$ ).
- Work-up:
  - Cool to room temperature.[1][2]
  - Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).
  - Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure at  $<30^\circ\text{C}$  (Product is volatile and prone to polymerization).
- Purification: Flash column chromatography on silica gel.
  - Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
  - Stabilization: If storing, add 50-100 ppm of BHT or 4-tert-butylcatechol to inhibit polymerization.

## Mechanistic Pathway (Graphviz)



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Figure 2: Catalytic cycle of the Suzuki cross-coupling. Note the chemoselective insertion into the C-I bond over C-Cl.

## Characterization & Quality Control

The identity of the product must be confirmed using NMR and MS to ensure the vinyl group is intact and the chloride has not been hydrolyzed or coupled.

## Expected Analytical Data

Compound: **2-Chloro-4-ethenyl-6-methylpyridine** Molecular Formula: C<sub>8</sub>H<sub>8</sub>ClN Molecular Weight: 153.61 g/mol [3]

Technique	Signal / Value	Assignment / Interpretation
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.15 (s, 1H)	H3 (Aromatic, ortho to Cl)
	δ 7.05 (s, 1H)	H5 (Aromatic, ortho to Me)
	δ 6.62 (dd, J=17.5, 10.9 Hz, 1H)	Vinyl -CH= (Alpha proton)
	δ 5.85 (d, J=17.5 Hz, 1H)	Vinyl =CH <sub>2</sub> (Trans to alpha)
	δ 5.45 (d, J=10.9 Hz, 1H)	Vinyl =CH <sub>2</sub> (Cis to alpha)
	δ 2.54 (s, 3H)	-CH <sub>3</sub> (Methyl group)
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ ~159.0 (C6), 151.5 (C2), 146.0 (C4)	Pyridine Ring Carbons
	δ 135.2 (-CH=), 118.5 (=CH <sub>2</sub> )	Vinyl Carbons
	δ 24.2	Methyl Carbon
Mass Spectrometry (ESI+)	m/z 154.04 [M+H] <sup>+</sup>	Base peak
	m/z 156.04 [M+H+2] <sup>+</sup>	~33% intensity of base peak ( <sup>37</sup> Cl isotope)

## Impurity Profile

- Protodeboronation: Formation of 2-chloro-6-methylpyridine (Trace) if water content is too high or catalyst is inactive.
- Homocoupling: 1,3-Butadiene formation (Volatile, removed in vac).
- Polymerization: Broadening of NMR peaks or insoluble gum. Remedy: Keep cold and stabilized.

## Safety & Handling

- Lachrymator/Irritant: Vinyl pyridines are potent Michael acceptors and can alkylate DNA/proteins. Handle strictly in a fume hood.
- Instability: The vinyl group is prone to spontaneous polymerization, especially under light or heat.
  - Storage: Store at -20°C under Argon.
  - Stabilizer: Add 0.1% Hydroquinone or BHT for long-term storage.
- Waste: Segregate halogenated organic waste.

## References

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